molecular formula C11H23ClN2O3 B13648624 tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B13648624
M. Wt: 266.76 g/mol
InChI Key: BNUUWRXZKGZMLG-OULXEKPRSA-N
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Description

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a methoxymethyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the protection of amino acids and subsequent reactions to introduce the desired functional groupsIndustrial production methods may involve optimized reaction conditions and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride include other tert-butyl-protected amino acids and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m0./s1

InChI Key

BNUUWRXZKGZMLG-OULXEKPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1COC)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)N.Cl

Origin of Product

United States

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